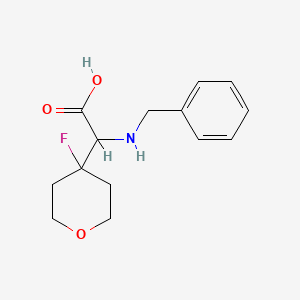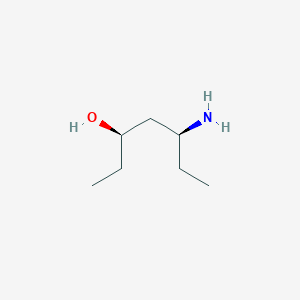
(3R,5S)-5-Amino-3-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-Amino-3-heptanol: is a chiral compound with the following structural formula:
C7H17NO
It contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a seven-carbon chain. The compound’s stereochemistry is defined by the (3R,5S) configuration.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of (3R,5S)-5-amino-3-heptanol. One common approach involves the reduction of the corresponding ketone or aldehyde precursor. For example, the reduction of 5-amino-3-heptanone using a suitable reducing agent yields the desired compound.
Reaction Conditions:: The reduction can be carried out using various reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve aprotic solvents (e.g., ether or tetrahydrofuran) at low temperatures.
Industrial Production:: While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.
Análisis De Reacciones Químicas
Reactions::
Reduction: As mentioned earlier, the compound undergoes reduction to form the amino alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.
Reduction: NaBH₄, LiAlH₄
Substitution: Acid chlorides, alkyl halides
Major Products:: The major product of the reduction reaction is (3R,5S)-5-amino-3-heptanol itself.
Aplicaciones Científicas De Investigación
Chemistry::
- Used as a chiral building block in organic synthesis.
- Serves as a precursor for other amino alcohols and related compounds.
- Investigated for potential pharmacological applications due to its stereochemistry.
- May play a role in drug development or as a scaffold for bioactive molecules.
- Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mecanismo De Acción
The exact mechanism of action for (3R,5S)-5-amino-3-heptanol depends on its specific application. It could interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparación Con Compuestos Similares
While (3R,5S)-5-amino-3-heptanol is unique due to its stereochemistry, similar compounds include:
- (3S,5R)-5-Amino-3-heptanol
- (3R,5R)-5-Amino-3-heptanol
These enantiomers exhibit distinct properties and may have different biological activities.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
(3R,5S)-5-aminoheptan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(8)5-7(9)4-2/h6-7,9H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
Clave InChI |
JWDWCHZBTPOBRT-NKWVEPMBSA-N |
SMILES isomérico |
CC[C@@H](C[C@@H](CC)O)N |
SMILES canónico |
CCC(CC(CC)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
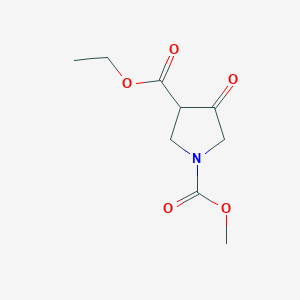

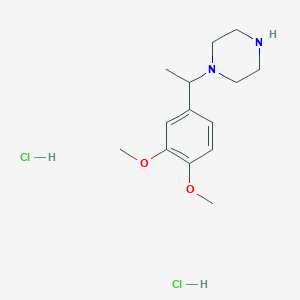
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)


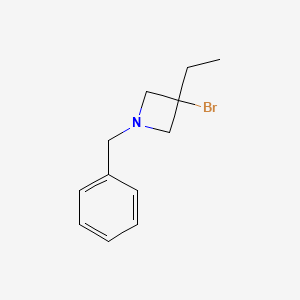

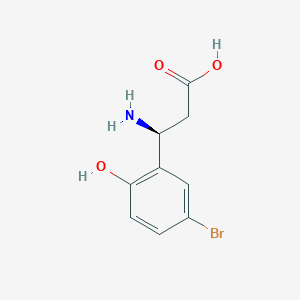


![N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine](/img/structure/B13026324.png)
